4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological properties.
Uniqueness
4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is unique due to the combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C14H16ClN3O |
---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-1-11(2-4-12)14-17-13(19-18-14)9-10-5-7-16-8-6-10/h1-4,10,16H,5-9H2 |
InChI Key |
JUCPFHFMNBKZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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